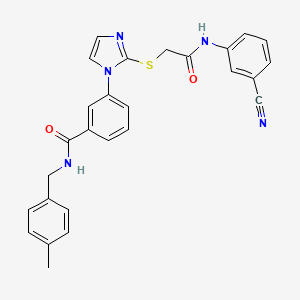

3-(2-((2-((3-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(2-((2-((3-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide" is a complex organic molecule that likely exhibits significant biological activity due to the presence of multiple functional groups such as the imidazole ring, amide linkage, and nitrile group. The presence of these functional groups suggests that the compound could interact with various biological targets, potentially making it relevant in the context of pharmaceutical research.

Synthesis Analysis

The synthesis of related N-substituted imidazolylbenzamides has been described, where the imidazole moiety has been identified as a viable replacement for other functional groups to produce class III electrophysiological activity in benzamide derivatives . Additionally, a synthetic route involving the palladium-catalyzed intramolecular oxidative C–H functionalization/arylthiolation reaction has been developed for the synthesis of amino-substituted benzothienoquinolines, which could be related to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been studied, revealing that the fused six-membered ring often adopts a half-chair conformation and can exhibit conformational disorder . This information could be extrapolated to suggest that the compound may also exhibit similar structural characteristics, potentially affecting its biological activity and interactions.

Chemical Reactions Analysis

The reactivity of related compounds, such as 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, has been explored, showing that these compounds can undergo various reactions to yield new derivatives with potential antimicrobial activities . This suggests that the compound may also participate in a variety of chemical reactions, leading to the formation of new compounds with diverse biological properties.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound "3-(2-((2-((3-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide" are not directly reported, related compounds have demonstrated pronounced acid/base stability and the ability to form different modes of supramolecular aggregation . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Wissenschaftliche Forschungsanwendungen

Imidazole Derivatives and Their Antitumor Activity

Imidazole derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been explored for their antitumor properties. These compounds, including imidazolylpeptides, show promise in the search for new antitumor drugs. Some of these derivatives have progressed past preclinical testing due to their biological properties, indicating a potential avenue for developing new treatments for cancer (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Synthetic Procedures for 2-Guanidinobenzazoles

The synthesis of benzazoles and derivatives like 2-guanidinobenzazoles highlights the importance of these compounds in medicinal chemistry. Such derivatives demonstrate a variety of biological activities and have been used in clinical applications. The development of new synthetic procedures for these compounds is crucial for advancing pharmacological research, offering insights into the creation of new therapeutic agents (Rosales-Hernández, M., Mendieta-Wejebe, J., Tamay-Cach, F., & Cruz, A., 2022).

The Role of Imidazole Derivatives in CNS Drug Development

The conversion of benzimidazoles, imidazothiazoles, and imidazoles into more potent central nervous system (CNS) acting drugs has been researched, emphasizing the need for synthesizing more effective CNS medications. These compounds, due to their structural features, possess various activities such as agonistic, antagonistic, and others, affecting the CNS. This area of research is particularly relevant due to the increasing prevalence of CNS disorders, highlighting the potential for imidazole derivatives in developing new treatments (Saganuwan, S., 2020).

Eigenschaften

IUPAC Name |

3-[2-[2-(3-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5O2S/c1-19-8-10-20(11-9-19)17-30-26(34)22-5-3-7-24(15-22)32-13-12-29-27(32)35-18-25(33)31-23-6-2-4-21(14-23)16-28/h2-15H,17-18H2,1H3,(H,30,34)(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFRDQYATCMZOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-((2-((3-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530222.png)

![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxamide](/img/structure/B2530223.png)

![4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2530224.png)

![ethyl 4-[(4-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2530227.png)

![Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2530232.png)

![(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530233.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530236.png)

![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2530238.png)

![Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2530239.png)